Cas no 40423-59-4 (2-Chloro-5-fluoro-4-propoxypyrimidine)

2-Chloro-5-fluoro-4-propoxypyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-5-fluoro-4-propoxypyrimidine
- 2-Chloro-5-fluoro-4-propoxy-pyrimidine
-
- MDL: MFCD21788843
- インチ: 1S/C7H8ClFN2O/c1-2-3-12-6-5(9)4-10-7(8)11-6/h4H,2-3H2,1H3
- InChIKey: PWAPTAIPASIAHK-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC=C(C(=N1)OCCC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 139
- トポロジー分子極性表面積: 35
2-Chloro-5-fluoro-4-propoxypyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 171853-5g |
2-Chloro-5-fluoro-4-propoxypyrimidine, 95% |
40423-59-4 | 95% | 5g |
$1568.00 | 2023-09-06 |
2-Chloro-5-fluoro-4-propoxypyrimidine 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
6. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
2-Chloro-5-fluoro-4-propoxypyrimidineに関する追加情報
2-Chloro-5-fluoro-4-propoxypyrimidine: A Comprehensive Overview
2-Chloro-5-fluoro-4-propoxypyrimidine, also known by its CAS number 40423-59-4, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of pyrimidine, a heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3. The presence of chlorine, fluorine, and propoxy groups at specific positions imparts unique electronic and structural properties to the molecule, making it a valuable component in various research and industrial applications.
The synthesis of 2-Chloro-5-fluoro-4-propoxypyrimidine involves a series of carefully controlled reactions, often utilizing multi-step processes such as nucleophilic substitution, electrophilic substitution, or coupling reactions. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity and yield. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these reactions under mild conditions.
The structural characterization of 2-Chloro-5-fluoro-4-propoxypyrimidine has been extensively studied using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These studies have provided insights into the molecular geometry, bond lengths, and vibrational modes of the compound. The presence of electron-withdrawing groups like chlorine and fluorine at positions 2 and 5 significantly influences the electronic distribution within the pyrimidine ring, enhancing its reactivity in various chemical transformations.
In terms of applications, 2-Chloro-5-fluoro-4-propoxypyrimidine has shown promise in the development of advanced materials. For instance, it has been utilized as a building block in the synthesis of functional polymers and coordination polymers. Its ability to form stable coordination bonds with metal ions makes it an attractive candidate for constructing porous materials with potential applications in gas storage and catalysis.
Recent studies have also explored the use of 2-Chloro-5-fluoro-4-propoxypyrimidine in drug discovery. The compound's unique electronic properties make it a potential candidate for designing bioactive molecules targeting specific proteins or enzymes. Researchers have investigated its ability to inhibit certain enzymes involved in metabolic pathways, demonstrating its potential as a lead compound for therapeutic development.
The environmental impact and sustainability aspects of 2-Chloro-5-fluoro-4-propoxypyrimidine are also under scrutiny. Scientists are exploring green chemistry approaches to minimize waste and energy consumption during its synthesis. The use of renewable feedstocks and biodegradable solvents is being considered to enhance the eco-friendliness of this compound's production process.
In conclusion, 2-Chloro-5-fluoro-4-propoxypyrimidine, with its CAS number 40423-59-4, represents a versatile compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance in both academic and industrial settings.
40423-59-4 (2-Chloro-5-fluoro-4-propoxypyrimidine) 関連製品
- 885277-05-4(2-Azepan-1-ylisonicotinic Acid)
- 1803667-90-4(4-Fluoro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-acetic acid)
- 2229199-55-5(1-(1H-imidazol-2-yl)methylcyclopropan-1-ol)
- 1632463-24-1(Rivaroxaban Pseudodimer)
- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)
- 1361118-52-6(N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine)
- 2097998-29-1(3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 17826-05-0(5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione)
- 2092804-11-8(1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol)
- 116886-12-5(1-(Phenoxymethyl)cyclopentan-1-ol)


